Physicochemical Differentiation: Lipophilicity and Drug-Likeness Versus Furan-3-yl and Des-Chloro Analogs
The target compound exhibits a computed XLogP3-AA of 2.8, compared to 2.4 for the furan-3-yl isomer (N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide, CID 119103002) and 2.1 for the des-chloro analog (N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide, CID 119103000) [1]. This 0.4–0.7 log unit increase in lipophilicity enhances membrane permeability while maintaining a molecular weight (321.8 g/mol) and TPSA (76.2 Ų) within favorable ranges for oral bioavailability [1]. The 5-chloro substituent also introduces a distinct electrostatic potential surface, potentially altering halogen-bonding interactions with target protein backbones [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8; MW = 321.8 g/mol; TPSA = 76.2 Ų |
| Comparator Or Baseline | Furan-3-yl isomer: XLogP3-AA = 2.4, MW = 321.8 g/mol; Des-chloro analog: XLogP3-AA = 2.1, MW = 287.3 g/mol |
| Quantified Difference | ΔXLogP3-AA = +0.4 to +0.7 log units; ΔMW = +34.5 g/mol (vs. des-chloro) |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.6.11, as reported in PubChem (2021.05.07 release) [1] |
Why This Matters
The higher lipophilicity of the target compound within a drug-like range may offer improved passive permeability and oral absorption compared to its less lipophilic analogs, a key differentiator in lead optimization for oral therapeutics.
- [1] PubChem. (2026). Computed Properties for CID 119102989, CID 119103002, and CID 119103000. National Center for Biotechnology Information. View Source
